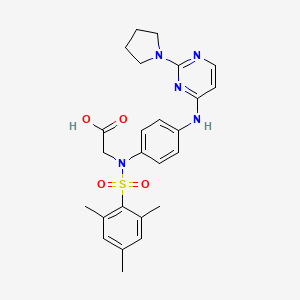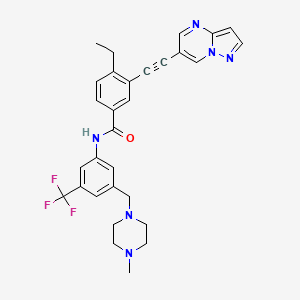
DETQ
Overview
Description
Scientific Research Applications
DETQ has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the dopamine D1 receptor and its modulation.
Biology: It is used in biological studies to understand the role of dopamine D1 receptors in various physiological processes.
Medicine: this compound has potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.
Industry: this compound can be used in the development of new drugs targeting the dopamine D1 receptor.
Mechanism of Action
DETQ acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor . It increases cAMP in HEK293 cells expressing the human D1 receptor . The exact mechanism of action of this compound is not fully understood, but it’s believed to involve the enhancement of dopamine D1 receptor signaling .
Preparation Methods
The synthesis of DETQ involves several steps, starting with the preparation of the core isoquinoline structure. The synthetic route typically includes:
Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functional Group Modifications:
Final Assembly: The final step involves the coupling of the dichlorophenyl group to the isoquinoline core under specific reaction conditions.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
DETQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
DETQ is compared with other similar compounds such as LY3154207 and A-77636. These compounds also target the dopamine D1 receptor but have different pharmacokinetic properties and potencies. For example:
This compound’s uniqueness lies in its selective allosteric modulation, which offers potential advantages over direct agonists, such as reduced side effects and improved selectivity.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of compound DETQ can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl cyanoacetate", "ammonium acetate", "ethyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2,5-dimethoxyphenyl)-3-cyanoacrylic acid ethyl ester.", "Step 2: Ethylation of the cyano group in the above product using ethyl iodide and sodium hydroxide to form ethyl 2-(2,5-dimethoxyphenyl)-3-ethylcyanoacetate.", "Step 3: Hydrolysis of the ester group in the above product using hydrochloric acid to form 2-(2,5-dimethoxyphenyl)-3-ethylcyanoacetic acid.", "Step 4: Decarboxylation of the above product using sodium hydroxide to form 2-(2,5-dimethoxyphenyl)ethylamine.", "Step 5: Quaternization of the above product using methyl iodide to form N,N,N-trimethyl-2-(2,5-dimethoxyphenyl)ethylammonium iodide (DETQ)." ] } | |
CAS No. |
1638667-81-8 |
Molecular Formula |
C22H25Cl2NO3 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C22H25Cl2NO3/c1-13-15-6-4-7-18(22(2,3)28)16(15)10-14(12-26)25(13)21(27)11-17-19(23)8-5-9-20(17)24/h4-9,13-14,26,28H,10-12H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
CWRORBWPLQQFMX-UONOGXRCSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C(=CC=C2)C(C)(C)O |
SMILES |
O=C(N1[C@@H](C)C2=C(C(C(C)(O)C)=CC=C2)C[C@@H]1CO)CC3=C(Cl)C=CC=C3Cl |
Canonical SMILES |
CC1C2=C(CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C(=CC=C2)C(C)(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DETQ |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B606991.png)
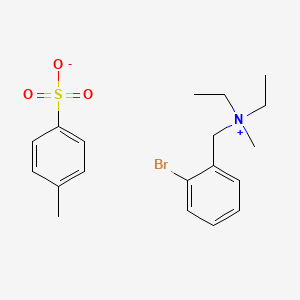
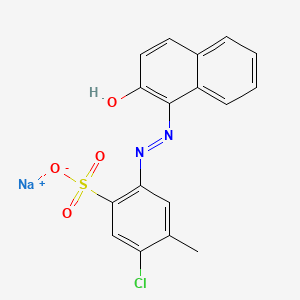
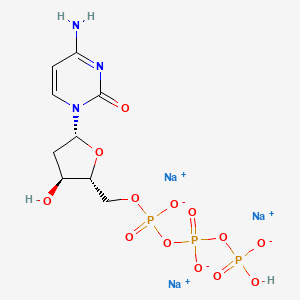

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
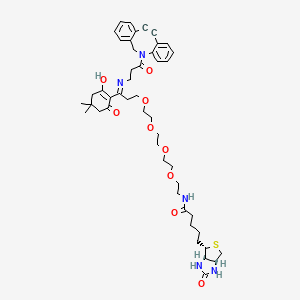
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)
